molecular formula C11H10BrF3O2 B14061855 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14061855
M. Wt: 311.09 g/mol
InChI Key: FHZPMONWPKHUSA-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromomethyl group, a trifluoromethoxy group, and a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

    Addition Reactions: The presence of the propan-2-one moiety allows for addition reactions with nucleophiles and electrophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar compounds to 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one include:

    1-(4-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(4-(Bromomethyl)-2-(methoxy)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the combination of the bromomethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O2/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

FHZPMONWPKHUSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)OC(F)(F)F

Origin of Product

United States

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